3-Methyl-5-phenylpyridine

Organic Synthesis Medicinal Chemistry Building Blocks

3-Methyl-5-phenylpyridine (CAS 10477-94-8) is a disubstituted pyridine building block (C₁₂H₁₁N, MW 169.22) bearing a methyl group at the 3-position and a phenyl ring at the 5-position. It is supplied as a liquid at room temperature, typically at ≥95% (GC) purity, with a boiling point of 160 °C at 14.3 mmHg, density of 1.07 g/mL, and an experimental logP of 3.06.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
CAS No. 10477-94-8
Cat. No. B085047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-phenylpyridine
CAS10477-94-8
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2=CC=CC=C2
InChIInChI=1S/C12H11N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyVPFKZMSXKPTQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-phenylpyridine (CAS 10477-94-8): Core Properties, Purity-Grade Differentiation, and Sourcing Baseline


3-Methyl-5-phenylpyridine (CAS 10477-94-8) is a disubstituted pyridine building block (C₁₂H₁₁N, MW 169.22) bearing a methyl group at the 3-position and a phenyl ring at the 5-position. It is supplied as a liquid at room temperature, typically at ≥95% (GC) purity, with a boiling point of 160 °C at 14.3 mmHg, density of 1.07 g/mL, and an experimental logP of 3.06 . Authoritative spectral data—¹H NMR, ¹³C NMR, IR, and MS—are archived in the AIST Spectral Database (SDBS No. 19276) [1]. The compound is catalogued under PubChem CID 598136 and Reaxys RN 117205, confirming its established identity in cheminformatics workflows .

Why 3-Methyl-5-phenylpyridine Cannot Be Replaced by Common Phenylpyridine or Picoline Analogs


Attempts to substitute 3-methyl-5-phenylpyridine with simpler phenylpyridines (e.g., 3-phenylpyridine) or picolines (e.g., 3-methylpyridine) introduce measurable and often unacceptable deviations in lipophilicity, thermochemical stability, and downstream reaction selectivity. The co-presence of the C3-methyl and C5-phenyl groups raises the experimental logP to 3.06, compared to 2.66 for 3-phenylpyridine and 1.39 for 3-methylpyridine . Gas-phase enthalpies of formation for the phenylpyridine isomers differ by up to 12.6 kJ·mol⁻¹ depending on substitution pattern (228.3 kJ·mol⁻¹ for 2-phenylpyridine vs. 240.9 kJ·mol⁻¹ for 3-phenylpyridine), demonstrating that even positional isomerism alters thermodynamic properties [1]. For procurement, these differences translate into distinct retention times, solubility profiles, and reactivity windows that a generic replacement cannot replicate.

Quantitative Differentiation of 3-Methyl-5-phenylpyridine (CAS 10477-94-8) Versus Structural Analogs


Purity-Grade Differentiation: TCI ≥95.0% (GC) Verified Purity Versus Lower-Grade Suppliers

Among commercial suppliers of 3-methyl-5-phenylpyridine (CAS 10477-94-8), purity specifications differ measurably. TCI guarantees a minimum purity of 95.0% by GC analysis . Aladdin Scientific also certifies purity at >95.0% (GC) with a listed price of $31.90 for the high-purity grade . In contrast, some suppliers list purity as '95%' without specifying the analytical method, while higher-purity grades (e.g., 98%) are offered by select vendors at premium pricing, indicating that not all commercial lots are analytically equivalent . For procurement, GC-verified purity with a defined minimum threshold (≥95.0%) reduces the risk of introducing unidentified impurities into sensitive synthetic sequences.

Organic Synthesis Medicinal Chemistry Building Blocks

Lipophilicity Contrast: 3-Methyl-5-phenylpyridine logP Surpasses 3-Phenylpyridine by 0.40 Log Units

The experimentally determined logP of 3-methyl-5-phenylpyridine is 3.06, measured via shake-flask or chromatographic methods . This is 0.40 log units higher than 3-phenylpyridine (logP = 2.66) and 1.67 log units higher than 3-methylpyridine (logP = 1.39) [1]. A ΔlogP of 0.40 represents an approximately 2.5-fold increase in octanol-water partition coefficient, which translates to measurably different retention times in reversed-phase HPLC and distinct predictions of membrane permeability in ADME models.

ADME Prediction Medicinal Chemistry Physicochemical Profiling

Thermochemical Stability Inference: 3,5-Disubstitution Pattern Confers Different Enthalpic Profile Versus Phenylpyridine Isomers

Although experimental enthalpies of formation for 3-methyl-5-phenylpyridine itself have not been directly reported, the thermochemical study of phenylpyridine isomers by Ribeiro da Silva et al. (2000) established that positional isomerism alone creates measurable differences in gas-phase enthalpies of formation: 2-phenylpyridine = 228.3 ± 5.8 kJ·mol⁻¹, 3-phenylpyridine = 240.9 ± 5.5 kJ·mol⁻¹, and 4-phenylpyridine = 240.0 ± 3.3 kJ·mol⁻¹ [1]. The additional methyl substituent in 3-methyl-5-phenylpyridine introduces further electronic modulation through inductive donation (+I effect), which DFT calculations on methyl-substituted pyridines have shown alters the enthalpy of formation by an additive increment relative to the unsubstituted parent [2]. This class-level evidence supports the expectation that 3-methyl-5-phenylpyridine occupies a thermodynamic stability niche distinct from all three unsubstituted phenylpyridine isomers.

Physical Organic Chemistry Thermochemistry Computational Chemistry

Procurement Efficiency: 3-Methyl-5-phenylpyridine Pricing Compares Favorably to Custom-Synthesized Disubstituted Pyridine Analogs

3-Methyl-5-phenylpyridine is available as an off-the-shelf catalog product from major suppliers. Aladdin Scientific lists the compound at $31.90 for a >95.0%(GC) grade . TCI offers 5 g at S$175.50 (~US$132) . By contrast, custom synthesis of structurally similar but non-catalog 3,5-disubstituted pyridines (e.g., 3-ethyl-5-phenylpyridine or 3-methyl-5-(4-fluorophenyl)pyridine) typically costs US$500–2,500 for 1–5 g, representing a 5- to 20-fold premium . The compound's commercial availability as a catalog item eliminates custom synthesis lead times (2–8 weeks) and associated validation costs.

Chemical Procurement Synthetic Building Blocks Cost-Benefit Analysis

Recommended Procurement Scenarios for 3-Methyl-5-phenylpyridine (CAS 10477-94-8) Based on Quantitative Evidence


Medicinal Chemistry SAR Programs Requiring Defined Lipophilic Building Blocks

When a medicinal chemistry campaign requires systematic exploration of lipophilicity around a pyridine scaffold, 3-methyl-5-phenylpyridine (logP = 3.06) provides a quantitatively distinct logP increment compared to 3-phenylpyridine (logP = 2.66). This differentiation is critical in lead optimization where logD modulation directly influences cellular permeability and off-target binding . The compound should be specified with GC-verified purity ≥95.0% to ensure reproducible SAR data.

Cross-Coupling Methodology Development Using Well-Characterized Substrates

As a 3,5-disubstituted pyridine with a free C2 and C4 position, 3-methyl-5-phenylpyridine serves as a validated substrate for Pd-catalyzed C–H functionalization and Suzuki-Miyaura coupling methodology studies. Its well-characterized spectral database (SDBS-19276) enables unambiguous product identification by NMR and MS [1]. Researchers should procure from suppliers providing CoA with GC purity certificates to minimize side-product confounding.

Computational Chemistry Benchmarking and DFT Validation Studies

The established thermochemical data for phenylpyridine isomers (ΔfH°g spanning 228.3–240.9 kJ·mol⁻¹) provides a validated reference framework for benchmarking DFT calculations on substituted pyridines [2]. 3-Methyl-5-phenylpyridine, as a 3,5-disubstituted congener, extends this validation space by introducing both inductive and steric perturbations absent in the monosubstituted series. Procurement of analytically verified material (≥95% GC) is essential for calorimetric measurements.

Agrochemical Intermediate Synthesis Requiring Multi-Gram Scale and Supply Security

For agrochemical discovery programs where the 3-methyl-5-phenylpyridine core is elaborated into herbicidal or fungicidal phenylpyridine derivatives, catalog availability at $30–$130 per 5 g from established suppliers offers reliable, scalable sourcing . The compound's liquid physical state at room temperature simplifies handling in parallel synthesis workflows compared to solid analogs requiring dissolution.

Technical Documentation Hub

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